N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzothieno[2,3-d]pyrimidinone core fused with a hexahydro ring system. Key structural elements include:
Properties
CAS No. |
477332-93-7 |
|---|---|
Molecular Formula |
C25H21Cl2N3O3S2 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N3O3S2/c1-33-18-8-6-17(7-9-18)30-24(32)22-19-4-2-3-5-20(19)35-23(22)29-25(30)34-13-21(31)28-16-11-14(26)10-15(27)12-16/h6-12H,2-5,13H2,1H3,(H,28,31) |
InChI Key |
OGWMVZKBTQILNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Thiourea Cyclocondensation
A thiourea derivative (e.g., 2-aminobenzothiazole) reacts with a cyclic ketone (e.g., cyclohexanone) under acidic conditions to form the pyrimidin-4-one scaffold. For example:
Three-Component Coupling
A one-pot method using 2-aminebenzo[d]thiazole, sulfonyl azides, and terminal ynones via CuAAC/ring cleavage/cyclization:
-
Conditions : EtOH, 12–24 hours, room temperature.
-
Key Step : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms a triazole intermediate, which undergoes ring cleavage to generate the pyrimidine core.
Functionalization at Position 3: Introduction of 4-Methoxyphenyl Group
The 3-position is substituted via nucleophilic aromatic substitution or Ullmann-type coupling:
Alkylation with 4-Methoxybenzyl Halides
Buchwald-Hartwig Amination
Thiolation at Position 2: Sulfanyl Group Incorporation
The sulfanyl group is introduced via thiol-disulfide exchange or direct substitution:
Thiolation with Elemental Sulfur
Disulfide-Mediated Coupling
-
Reactants : 2-Mercapto derivative, 1,2-dibromoethane.
-
Conditions : Et₃N, THF, 0°C to RT.
Acetamide Side Chain Installation
The final step couples the sulfanyl intermediate with N-(3,5-dichlorophenyl)acetamide:
S-Alkylation with Bromoacetamide
-
Reactants : 2-Sulfanyl intermediate, N-(3,5-dichlorophenyl)-2-bromoacetamide.
-
Base : K₂CO₃ in dry acetone.
-
Temperature : Reflux, 8–12 hours.
-
Yield : 70–85%.
Mitsunobu Reaction
Optimization and Comparative Analysis
Table 1: Comparison of Key Synthetic Methods
Challenges and Solutions
Steric Hindrance
Bulky substituents at position 3 (e.g., 4-methoxyphenyl) reduce yields due to steric effects. Using Pd-catalyzed coupling (Buchwald-Hartwig) mitigates this issue.
Sulfur Oxidation
The sulfanyl group is prone to oxidation during purification. Adding antioxidants (e.g., BHT) or working under inert atmosphere improves stability.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) group serves as a key reactive site, enabling substitutions and oxidation reactions:
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Heterocyclic Core Modifications
The benzothieno[2,3-d]pyrimidine core participates in ring-opening and functionalization reactions:
Methoxyphenyl Group Reactivity
The 4-methoxyphenyl substituent undergoes demethylation and electrophilic reactions:
Comparative Reactivity with Structural Analogs
Reactivity trends are consistent with related thienopyrimidine derivatives:
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments (pH 7.4, 37°C), with gradual hydrolysis of the acetamide group over 24 hours . Oxidation of the sulfanyl group to sulfone is observed in the presence of cytochrome P450 enzymes, suggesting metabolic activation pathways .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit anticancer properties. Studies have shown that benzothieno-pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that derivatives of benzothieno-pyrimidines showed selective cytotoxicity against tumorigenic cell lines while exhibiting lower toxicity to normal cells .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. For example:
- Research Insights : A series of thieno-pyrimidine derivatives were synthesized and tested for antimicrobial activity. Results indicated that these compounds could inhibit the growth of specific pathogenic microorganisms .
Case Studies
Several case studies highlight the applications of this compound in drug discovery and development.
Case Study 1: Anticancer Drug Development
A recent investigation focused on synthesizing a library of benzothieno-pyrimidine derivatives for their anticancer potential. Among these derivatives was N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. The compound was subjected to in vitro testing against various cancer cell lines and demonstrated promising results in inhibiting tumor growth .
Case Study 2: Antimicrobial Testing
In another study examining the antimicrobial efficacy of thieno-pyrimidine derivatives including N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide showed significant activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit a particular enzyme, leading to the accumulation of a substrate or the depletion of a product, ultimately affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 3,5-dichlorophenyl group in the target compound likely improves membrane permeability compared to mono-chloro () or methyl () substituents . The 4-methoxyphenyl group may engage in stronger hydrogen bonding than ethoxy () or chloro () groups, affecting solubility and target interactions .
- Core Flexibility: The hexahydrobenzothieno-pyrimidinone core in the target compound and ’s analogue allows partial saturation, balancing rigidity and flexibility.
Biological Activity
N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is C25H21Cl2N3O3S2. The compound features a thieno[2,3-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the dichlorophenyl and methoxyphenyl groups is particularly noteworthy as these moieties can significantly influence pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H21Cl2N3O3S2 |
| Molecular Weight | 546.49 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide |
| InChI Key | SRCGFQOYKMYVAT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenases (COX), particularly COX-II, which is involved in inflammation and pain pathways. In vitro studies have indicated an IC50 value that suggests effective inhibition compared to standard drugs like Celecoxib .
- Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. It appears to induce apoptosis in cancer cells by modulating cell signaling pathways associated with survival and proliferation .
Biological Activity Studies
Several studies have investigated the biological activities of N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:
Anticancer Activity
A recent study reported that the compound exhibited significant cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis highlighted the importance of the dichlorophenyl substituent in enhancing anticancer efficacy.
Antimicrobial Activity
In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound demonstrated comparable effectiveness to standard antibiotics such as norfloxacin. The presence of electron-withdrawing groups was found to be crucial for its antibacterial activity .
COX Inhibition
The compound's inhibitory effect on COX enzymes was confirmed through enzyme assays. It displayed a potent inhibitory profile with IC50 values indicating a stronger effect than some existing COX inhibitors .
Case Studies
- Case Study on Anticancer Properties : A study published in 2021 evaluated various thienopyrimidine derivatives for their anticancer potential. Among these derivatives was N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. The results demonstrated that this compound effectively inhibited cell growth in multiple cancer lines through apoptosis induction mechanisms .
- Case Study on Antimicrobial Effectiveness : In a comparative study assessing new synthetic compounds for antimicrobial activity against resistant bacterial strains, this compound was identified as one of the most promising candidates due to its unique structural features and potent activity profile .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodology : Utilize controlled copolymerization strategies, as demonstrated in polycationic reagent synthesis, to ensure structural fidelity . Bayesian optimization or heuristic algorithms (e.g., Design of Experiments) can systematically explore reaction parameters (temperature, stoichiometry, catalysts) to maximize yield while minimizing side reactions . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) should be employed for purity validation .
Q. How can the molecular structure and crystallinity of this compound be characterized?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) is critical for resolving bond lengths, angles, and hydrogen-bonding networks . Pair this with graph set analysis to classify hydrogen-bonding patterns and predict packing motifs . Powder X-ray diffraction (PXRD) can assess bulk crystallinity and detect polymorphism .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodology : Screen for enzyme inhibition (e.g., elastase, kinases) using fluorometric or colorimetric assays, referencing structurally similar sulfanyl acetamide derivatives . Combine in vitro testing with molecular docking to identify potential binding sites and validate activity computationally .
Advanced Research Questions
Q. How can computational methods predict and resolve crystallographic disorder in this compound?
- Methodology : Employ SHELXL’s twinning and disorder refinement tools to model disordered regions in the crystal lattice . Density functional theory (DFT) can optimize atomic positions and validate hydrogen-bonding interactions against experimental data . For severe disorder, use high-resolution synchrotron data to improve electron density maps .
Q. What strategies address contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
- Methodology : Apply orthogonal analytical techniques (e.g., LC-MS, 2D NMR) to confirm synthetic intermediates and rule out structural misassignments . Use multivariate statistical models (e.g., partial least squares regression) to decouple electronic, steric, and solubility effects in SAR . Cross-validate findings with independent bioassay replicates .
Q. How can hydrogen-bonding networks be engineered to enhance stability or solubility?
- Methodology : Modify substituents (e.g., methoxy groups, halogens) to alter hydrogen-bond donor/acceptor capacity, guided by graph set analysis . Test stability via accelerated degradation studies (pH, thermal stress) and correlate results with crystallographic data to identify vulnerable motifs .
Q. What advanced statistical models are effective for optimizing multi-step synthetic pathways?
- Methodology : Implement machine learning (ML) platforms trained on reaction databases to predict feasible routes and side products . For experimental validation, use flow chemistry systems to rapidly test conditions and integrate real-time analytics (e.g., inline IR spectroscopy) .
Methodological Notes
- Crystallography : Always cross-validate SCXRD results with spectroscopic data (FTIR, Raman) to resolve ambiguities in hydrogen bonding or tautomerism .
- Synthesis : Prioritize green chemistry principles (e.g., solvent selection, atom economy) when scaling reactions, referencing copolymerization protocols .
- Data Analysis : Leverage open-source tools (e.g., R, Python libraries) for statistical modeling to ensure reproducibility and transparency in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
